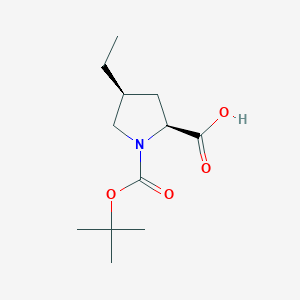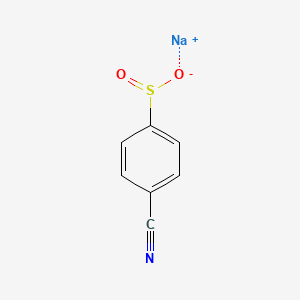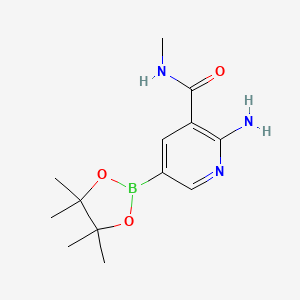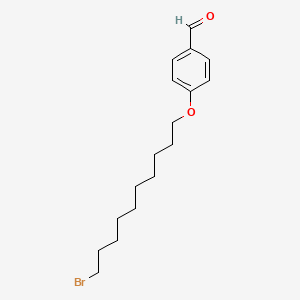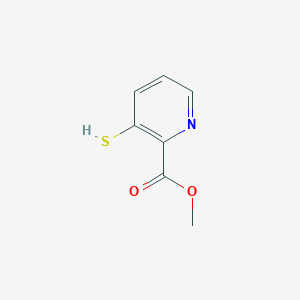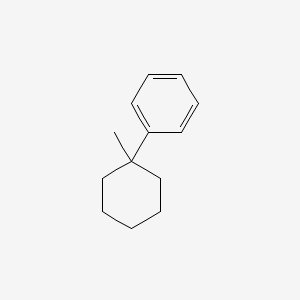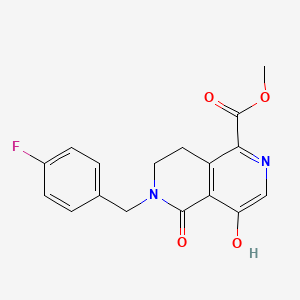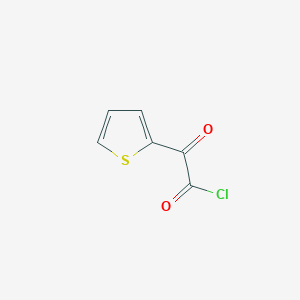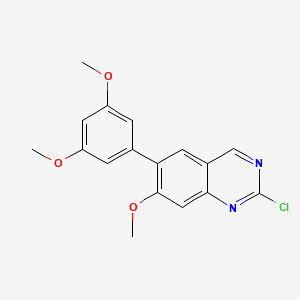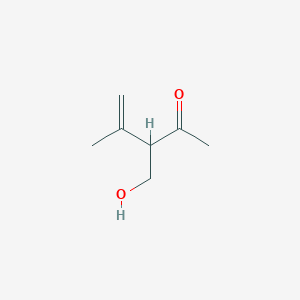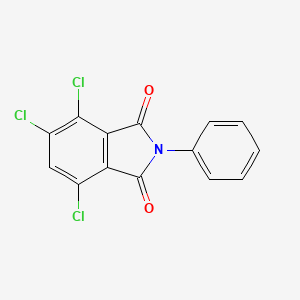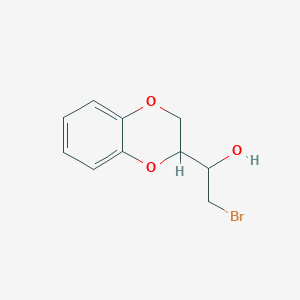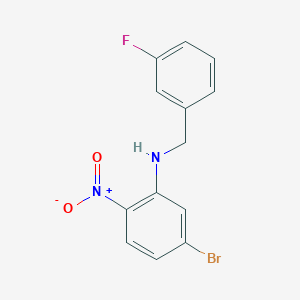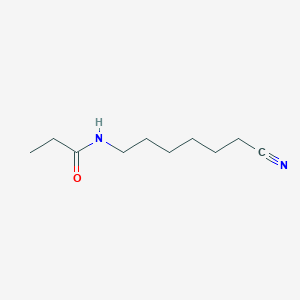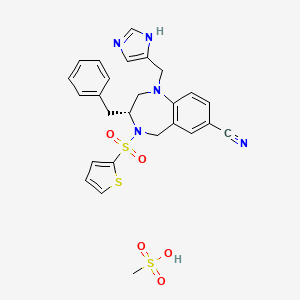
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid is a complex organic molecule that combines several functional groups, including imidazole, thiophene, sulfonyl, and benzodiazepine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid typically involves multi-step organic synthesis
Benzodiazepine Core Synthesis: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde under acidic or basic conditions.
Imidazole Introduction: The imidazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amine.
Thiophene Sulfonylation: The thiophene group is typically introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.
Final Coupling and Cyclization: The final steps involve coupling the benzodiazepine core with the imidazole and thiophene groups, followed by cyclization to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
Medicinally, the compound’s structure indicates potential as an anti-anxiety or anti-epileptic agent, similar to other benzodiazepines. The imidazole and thiophene groups may also confer additional pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core can enhance GABAergic activity, leading to sedative and anxiolytic effects. The imidazole and thiophene groups may interact with other molecular pathways, contributing to the compound’s overall pharmacological profile.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anti-epileptic effects.
Imidazole Derivatives: Compounds like ketoconazole and miconazole, which are used as antifungal agents.
Uniqueness
The uniqueness of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer a broader range of biological activities and potential therapeutic applications compared to simpler benzodiazepines or imidazole derivatives.
属性
CAS 编号 |
474010-58-7 |
|---|---|
分子式 |
C26H27N5O5S3 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C25H23N5O2S2.CH4O3S/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;1-5(2,3)4/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H3,(H,2,3,4)/t23-;/m1./s1 |
InChI 键 |
GQZSWQUMYWWKTN-GNAFDRTKSA-N |
手性 SMILES |
CS(=O)(=O)O.C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
规范 SMILES |
CS(=O)(=O)O.C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


